1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a complex heterocyclic compound that features a combination of pyrazole, azetidine, and triazole rings. These structural motifs are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The compound, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone or (2,5-dimethylpyrazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets due to their diverse pharmacological effects . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may affect the biochemical pathways related to these diseases.
Result of Action
Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazones and α-bromo ketones under visible light catalysis to form the pyrazole ring . The azetidine ring can be introduced through cyclocondensation reactions involving suitable amines and carbonyl compounds . The final step often involves the formation of the triazole ring via a Huisgen cycloaddition reaction between an azide and an alkyne .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of heterogeneous catalysts, microwave-assisted reactions, and eco-friendly solvents to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole: A simpler analog with similar reactivity but lacking the azetidine and triazole rings.
1,2,3-triazole: Shares the triazole ring but lacks the pyrazole and azetidine components.
Azetidine derivatives: Compounds containing the azetidine ring but differing in other structural features.
Uniqueness
1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c1-8-5-10(15(2)13-8)11(18)16-6-9(7-16)17-4-3-12-14-17/h3-5,9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCDVLDOINGTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)N3C=CN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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